REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[C:10](=[O:18])[NH:11][C:12]([CH3:17])=[CH:13][C:14]=1[CH2:15][CH3:16])(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[NH2:7][CH2:8][C:9]1[C:10](=[O:18])[NH:11][C:12]([CH3:17])=[CH:13][C:14]=1[CH2:15][CH3:16] |f:3.4|
|
Name
|
Tert-butyl((4-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC=1C(NC(=CC1CC)C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC=1C(NC(=CC1CC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 593 mg | |
YIELD: PERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |